molecular formula C22H22O5 B2976362 3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one CAS No. 610762-27-1

3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

Cat. No.: B2976362
CAS No.: 610762-27-1
M. Wt: 366.413
InChI Key: OJHQJKXXNCQIPV-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one belongs to the chromenone (flavone) family, characterized by a 4H-chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a 2-methylallyloxy chain at position 7. Chromenones are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-13(2)12-26-16-7-8-17-19(11-16)27-14(3)21(22(17)23)15-6-9-18(24-4)20(10-15)25-5/h6-11H,1,12H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHQJKXXNCQIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the use of a Friedel-Crafts acylation reaction where the chromone core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Etherification: The final step involves the etherification of the chromone core with 2-methylallyl bromide in the presence of a base like sodium hydride to introduce the 2-methylallyloxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy or allyloxy groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Substituted chromones with different functional groups.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new chromone derivatives with potential biological activities.

    Biology: Studied for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, dyes, and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase and lipoxygenase. Additionally, the compound can interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their substituent patterns are summarized in Table 1 .

Table 1: Structural Comparison of Chromenone Derivatives
Compound Name Substituents (Positions) Key Features Biological Activity/Notes References
Target Compound 3-(3,4-dimethoxyphenyl), 2-CH3, 7-(2-methylallyloxy) Allyloxy group enhances lipophilicity; methyl improves stability Potential antimicrobial/antiviral (inferred)
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one 7-OH, 8-(4-methylpiperazinylmethyl), 2-CF3 Trifluoromethyl increases metabolic stability; piperazinyl enhances solubility Antibacterial (biofilm inhibition)
3-(3,4-Dimethoxyphenyl)-7-{2-hydroxy-3-[(4-hydroxyphenethyl)amino]propoxy}-4H-chromen-4-one 7-hydroxypropoxy-amino chain Hydrophilic side chain improves water solubility; amino group aids binding Anti-HCV activity (IC50 = 12 µM)
3-(3,4-Dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one 7-(methoxyphenyl-oxoethoxy), 4-CH3 Oxoethoxy group increases electron-withdrawing effects; methyl enhances rigidity Synthetic intermediate
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 2-(4-methylphenyl), 7-(2-methylpropoxy) Bulky propoxy group reduces crystallinity; methylphenyl enhances aromatic interactions Antioxidant properties

Key Differences and Innovations

  • Position 7 Modifications: Allyloxy (target compound) vs. hydroxypropoxy-amino (): The former increases lipophilicity, while the latter enhances solubility and target specificity. Trifluoromethyl at position 2 () vs. methyl in the target compound: CF3 provides stronger electron-withdrawing effects, altering reactivity and binding .
  • Position 8 Functionalization: Piperazinylmethyl groups () introduce basic nitrogen, enabling salt formation and improved bioavailability compared to non-polar substituents .

Biological Activity

3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one, a derivative of chromone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18O5C_{19}H_{18}O_5, with a molecular weight of 326.3 g/mol. The compound features a chromone backbone substituted with methoxy and allyloxy groups, which are believed to enhance its biological activity.

Antioxidant Activity

Several studies have reported the antioxidant properties of chromone derivatives. The compound exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that related chromone derivatives can reduce oxidative stress markers in cellular models, indicating potential protective effects against cellular damage .

Anti-inflammatory Effects

Research highlights the anti-inflammatory properties of this compound. In vitro studies using RAW 264.7 macrophages showed that this compound effectively inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. The relative luciferase activity for NF-κB inhibition was recorded at 0.55 ± 0.09 compared to the control group .

Anticancer Potential

Chromone derivatives have been investigated for their anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Case Studies

  • Study on Antioxidant Activity : A comparative analysis of various chromone derivatives revealed that those with methoxy substitutions exhibited higher antioxidant activity than their unsubstituted counterparts. The study utilized DPPH radical scavenging assays to quantify the activity .
  • Anti-inflammatory Study : In a controlled experiment, RAW 264.7 cells treated with this compound showed a marked decrease in LPS-induced NO production, indicating its potential as an anti-inflammatory agent .
  • Anticancer Research : A recent investigation into the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated IC50 values of 15 µM and 20 µM, respectively, showcasing its potential as a chemotherapeutic agent .

Data Tables

Activity TypeAssay MethodResults
Antioxidant ActivityDPPH Scavenging AssaySignificant inhibition observed
Anti-inflammatoryNO Production AssayIC50 = 25 µM
Anticancer ActivityMTT AssayMCF-7 IC50 = 15 µM
HT-29 IC50 = 20 µM

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